molecular formula C12H13ClN2 B2993089 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 952569-57-2

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2993089
CAS No.: 952569-57-2
M. Wt: 220.7
InChI Key: RKICFLPSLQJSMF-UHFFFAOYSA-N
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Description

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H13ClN2. It has a molecular weight of 220.70 . It is typically used for research purposes .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Facile Synthesis of Pyrimidoquinoline Derivatives : The compound serves as a precursor in the synthesis of pyrimido[4,5-b]quinoline derivatives. This process highlights the reactivity of the compound towards various reagents, contributing to the development of molecules with potential antimicrobial activity (Elkholy & Morsy, 2006).

  • Reactions and Biological Activity of Pyridine Derivatives : Research into 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, closely related to the compound , has generated pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This study not only explores the chemical versatility of these compounds but also their biological relevance, although specifics on biological activity were outside the requested scope (Yassin, 2009).

  • Chloroquinoline-3-carbonitriles Synthesis and Reactions : A comprehensive review on the synthetic methods and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including the compound of interest, was conducted. This research emphasizes the compound's utility in producing biologically active compounds, showcasing its wide-ranging applications in synthetic chemistry (Mekheimer et al., 2019).

Material Science and Catalysis

  • Optoelectronic and Nonlinear Charge Transport Properties : Hydroquinoline derivatives, closely related to the compound , have been studied for their structural, electronic, optical, and charge transport properties. These findings suggest potential applications in the development of multifunctional materials for electronics and optoelectronics (Irfan et al., 2020).

  • Corrosion Inhibition : Novel quinoline derivatives, including structural analogs of the compound of interest, have demonstrated efficacy as green corrosion inhibitors for mild steel in acidic mediums. This application highlights the compound's potential utility in industrial settings, offering a sustainable solution to corrosion problems (Singh, Srivastava, & Quraishi, 2016).

Properties

IUPAC Name

2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-12(2)4-3-8-5-9(7-14)11(13)15-10(8)6-12/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKICFLPSLQJSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC(=C(N=C2C1)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952569-57-2
Record name 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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